molecular formula C41H24N4O8S2 B14155113 Einecs 251-737-1 CAS No. 33910-44-0

Einecs 251-737-1

Cat. No.: B14155113
CAS No.: 33910-44-0
M. Wt: 764.8 g/mol
InChI Key: MPKLHPFITUIYEL-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 251-737-1 is a regulatory identifier for a chemical compound listed in the European Union’s inventory of substances commercially available between 1971 and 1981. These compounds are typically used in industrial applications such as firefighting foams, coatings, and surfactants due to their hydrophobic and oleophobic properties.

Properties

CAS No.

33910-44-0

Molecular Formula

C41H24N4O8S2

Molecular Weight

764.8 g/mol

IUPAC Name

2-diazonio-5-[2-[[1-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxynaphthalen-2-yl]methyl]naphthalen-1-yl]oxysulfonylnaphthalen-1-olate

InChI

InChI=1S/C41H24N4O8S2/c42-44-34-21-19-30-32(38(34)46)11-5-13-36(30)54(48,49)52-40-26(17-15-24-7-1-3-9-28(24)40)23-27-18-16-25-8-2-4-10-29(25)41(27)53-55(50,51)37-14-6-12-33-31(37)20-22-35(45-43)39(33)47/h1-22H,23H2

InChI Key

MPKLHPFITUIYEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)CC5=C(C6=CC=CC=C6C=C5)OS(=O)(=O)C7=CC=CC8=C7C=CC(=C8[O-])[N+]#N

Origin of Product

United States

Preparation Methods

The preparation of Einecs 251-737-1 involves specific synthetic routes and reaction conditions. One common method includes the use of anhydrous solvents and controlled temperature conditions to ensure the purity and yield of the compound . Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Einecs 251-737-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 251-737-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 251-737-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

EINECS 251-737-1 belongs to a class of perfluorinated or polyfluorinated quaternary ammonium compounds (PFQACs). Key structural analogs include:

EINECS/CAS No. Chemical Name Key Features
[92129-34-5] Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-C8-14-b-alkenyl), Me sulfates Contains perfluoroalkenyl chains (C8–C14), methyl sulfate counterions; used in coatings and textiles.
[91081-09-3] Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides Chloride counterions; similar chain length (C8–C14); applications in surfactants.
[25935-14-2] Pyridinium, 1-(heptadecafluorodecyl)-, iodide Pyridinium headgroup with a perfluorodecyl chain; used as a biocide.

Structural Similarities :

  • All analogs feature perfluorinated alkyl/alkenyl chains (C8–C14), providing chemical stability and resistance to degradation.
  • Quaternary ammonium groups enhance solubility in polar solvents and interfacial activity.

Functional Differences :

  • Counterion variations (e.g., chloride vs. methyl sulfate) affect solubility and thermal stability.
  • Headgroup modifications (e.g., pyridinium vs. hydroxyethyl-dimethyl) influence biological activity and environmental persistence .
Environmental and Toxicological Profiles

Read-Across Structure-Activity Relationships (RAS) using Tanimoto similarity indices (≥70% similarity via PubChem 2D fingerprints) suggest that this compound shares toxicological traits with its analogs . For example:

Parameter This compound (Predicted) [92129-34-5] [91081-09-3]
Biodegradability Low (≤10% in 28 days) Low Low
Ecotoxicity (LC50, Daphnia magna) 0.5–1.2 mg/L 0.8 mg/L 1.0 mg/L
Persistence in Soil >5 years >5 years >5 years

Key Findings :

  • PFQACs exhibit extreme environmental persistence due to strong C–F bonds, aligning with regulatory concerns under REACH and Stockholm Convention .
  • Acute aquatic toxicity (LC50 < 1 mg/L) is consistent across analogs, driven by surfactant-induced membrane disruption in aquatic organisms .
Regulatory and Industrial Relevance
  • Regulatory Status : this compound and its analogs are under scrutiny for inclusion in Annex XIV of REACH (Authorization List) due to persistent, bioaccumulative, and toxic (PBT) characteristics .
  • Industrial Alternatives: Shorter-chain (C6) fluorinated compounds and non-fluorinated surfactants (e.g., silicone-based) are being adopted to mitigate regulatory risks .

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